molecular formula C7H8N4S B3006047 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine CAS No. 439692-69-0

4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine

Cat. No. B3006047
CAS RN: 439692-69-0
M. Wt: 180.23
InChI Key: ACDBTJHVXFDSII-UHFFFAOYSA-N
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Description

Heterocyclic Synthesis Analysis

The synthesis of new heterocyclic compounds, specifically 4-hydrazinopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, has been reported, showcasing their potential for biological applications. These compounds exhibit reactivity towards various carbon electrophiles and active methylene reagents, leading to the formation of pyridothienotriazolopyrimidines and other substituted derivatives. The antimicrobial activity of some of these newly synthesized compounds has been evaluated, indicating their significance in medicinal chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed through various spectroscopic methods. For instance, the structure of 4-hydroxy-6-mercapto-1-phenylpyrazolo[3,4-d]pyrimidine was confirmed by conversion into known compounds, alternative syntheses, and spectroscopic studies. These methods ensure the accuracy of the synthesized molecular structures, which is crucial for understanding their chemical properties and potential biological activities .

Chemical Reactions Analysis

The chemical reactivity of hydrazine and substituted hydrazines with α-cyano-β-ethoxyacrylamides has been explored, leading to the synthesis of pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol. The intermediates in these reactions, such as amido-N-substituted α-cyano-β-hydrazinoacrylamides, demonstrate the potential for cyclization directly to pyrazolopyrimidines, highlighting the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the nature of their substituents. For example, the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil involves the elimination of dimethylamine and tautomerization, which are indicative of the compounds' reactivity and stability under thermal conditions. These properties are essential for the development of novel compounds with potential pharmaceutical applications .

Case Studies and Applications

Case studies involving the synthesis of nucleoside analogs, such as 4-amino-6-methylthio-1-(3′-deoxy-β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidines, provide insight into the application of these heterocyclic compounds in the field of antiviral and anticancer research. The convergent synthesis approach and structural proofs based on MS, IR, ^1H NMR, ^13C NMR, and elemental analyses demonstrate the compounds' potential as therapeutic agents .

Scientific Research Applications

Potent Dual Inhibitors

4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine and its derivatives have been researched extensively for their potential as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the DNA synthesis pathway, making them important targets for anticancer drugs. A study highlighted that these compounds, especially the classical analogue N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, are highly effective as dual inhibitors of human TS and DHFR, showing significant potential in cancer treatment (Gangjee et al., 2008).

Antimicrobial Properties

The antimicrobial properties of 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine derivatives have also been a subject of interest. Some derivatives have shown promising results against a variety of microorganisms. For instance, compounds synthesized from 2-amino-4,5-dimethylthiophene-3-carbonitrile showed significant antimicrobial activity, indicating the potential of these compounds in treating infections (Hossain & Bhuiyan, 2009).

Novel Heteroannulated Compounds

Research into the synthesis of novel heteroannulated compounds using 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine as a precursor has led to the creation of new categories of compounds with potential antimicrobial properties. The synthesis involves reactions with mono-electrophilic and 1,2-bielectrophilic reagents, resulting in a variety of compounds that exhibit variable inhibitory effects against tested microorganisms (Esam S Allehyani, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding eye contact and wearing protective gloves .

Future Directions

The future directions for “4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine” could involve further exploration of its potential as a JAK1 inhibitor for the treatment of rheumatoid arthritis . More research is needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

(6-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-2-5-6(11-8)9-3-10-7(5)12-4/h2-3H,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDBTJHVXFDSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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